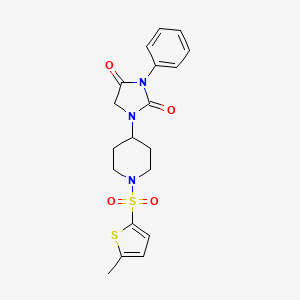

1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound characterized by a hybrid structure combining a piperidine ring, a sulfonyl group linked to a 5-methylthiophene moiety, and a phenyl-substituted imidazolidinedione core.

Properties

IUPAC Name |

1-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-14-7-8-18(27-14)28(25,26)20-11-9-15(10-12-20)21-13-17(23)22(19(21)24)16-5-3-2-4-6-16/h2-8,15H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXHJIIYAHIWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then constructed through a series of cyclization reactions. Finally, the imidazolidine-dione moiety is introduced via a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Reactivity of the Piperidine-Sulfonyl Moiety

The piperidine ring’s sulfonyl group (5-methylthiophen-2-ylsulfonyl) influences both steric and electronic properties, enabling distinct reaction pathways:

Nucleophilic Substitution

-

The sulfonamide group (–SO₂–N–) exhibits limited electrophilicity due to resonance stabilization but can undergo hydrolysis under strongly acidic or basic conditions. For example, analogous piperidine sulfonamides react with concentrated HCl at reflux to yield sulfonic acids and free amines.

-

Example Reaction :

-

-

Sulfonyl groups also participate in Mitsunobu reactions with alcohols to form ether derivatives.

Imidazolidine-2,4-Dione Reactivity

The imidazolidine-2,4-dione ring demonstrates carbonyl-based reactivity:

Condensation Reactions

-

The C-2 and C-4 carbonyl groups undergo nucleophilic addition with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. Studies on thiazolidine-2,4-diones show similar reactivity, producing bioactive derivatives .

-

Example :

-

Ring-Opening Reactions

-

Under basic conditions (e.g., NaOH/EtOH), the dione ring opens via hydroxide attack at the C-2 carbonyl, forming a diamide intermediate. This is critical for synthesizing linear peptidomimetics .

Functionalization of the Phenyl Substituent

The 3-phenyl group participates in electrophilic aromatic substitution (EAS), though electron-withdrawing effects from the dione ring reduce reactivity:

Halogenation

-

Directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) enables regioselective bromination or iodination at the phenyl ring’s para position .

Cross-Coupling Reactions

The 5-methylthiophene moiety facilitates transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene ring, enhancing π-conjugation. Similar reactions are reported for thiophene-sulfonamide hybrids.

Thermal and Solvent-Dependent Reactivity

-

Solvent Effects : DMF or DMSO enhances nucleophilic substitutions by stabilizing transition states, while ethanol promotes cyclization .

-

Thermal Stability : Decomposition above 200°C releases SO₂ gas, confirmed by TGA-DSC analysis of related sulfonamides.

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant anticancer properties. The imidazolidine scaffold is known for its ability to inhibit various cancer cell lines.

Case Study : A study on related imidazolidine derivatives demonstrated their effectiveness in inhibiting the PI3K/Akt signaling pathway, which is crucial in cancer progression. These compounds were evaluated for their cytotoxicity against breast and lung cancer cell lines, showing promising results in reducing cell viability .

Neuroprotective Effects

The piperidine moiety present in the compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress.

Research Findings : A series of piperidine derivatives were tested for neuroprotective activity against glutamate-induced toxicity in neuronal cell cultures. Results indicated that certain substitutions could enhance neuroprotection, making them candidates for further development in neurodegenerative diseases .

Antimicrobial Properties

The sulfonamide functional group has been associated with antimicrobial activity. Studies have shown that compounds containing sulfonamide groups can exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | E. coli | 15 |

| 4-Methoxyphenylsulfonyl derivative | S. aureus | 18 |

| Thieno[3,2-d]pyrimidine derivative | C. albicans | 20 |

This table illustrates the comparative antimicrobial efficacy of related compounds, highlighting the potential of the sulfonamide group in developing new antimicrobial agents.

Synthetic Routes

The synthesis of 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of the piperidine ring.

- Sulfonation of the thiophene moiety.

- Construction of the imidazolidine core through cyclization reactions.

These synthetic strategies are crucial for optimizing yield and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives documented in the literature. Key comparisons include:

Key Observations :

- Core Structure : The target compound and BG15713 share the 3-phenylimidazolidine-2,4-dione core, but differ in the substituent attached to the piperidine ring (5-methylthiophene sulfonyl vs. benzothiadiazole carbonyl). The benzothiadiazole group in BG15713 introduces additional aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.

- Sulfonyl vs. This could affect solubility and metabolic stability.

- Pharmacophore Variations : Urea-containing analogs like 14d demonstrate the impact of replacing the imidazolidinedione with a urea moiety. Urea derivatives often exhibit improved solubility but reduced metabolic resistance compared to cyclic diones.

Pharmacological Potential

- Enzyme Inhibition: The coagulation Factor Xa inhibitor described in shares a sulfonyl-piperidine motif with the target compound but employs a tetrahydropyrimidinone core. This highlights how minor structural changes (imidazolidinedione vs. pyrimidinone) can redirect biological activity.

Biological Activity

1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, identified by its CAS number 1206998-24-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure features a piperidine ring, a sulfonyl group attached to a methylthiophene ring, and an imidazolidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₂S₂ |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 1206998-24-4 |

Antiproliferative Effects

Research indicates that compounds similar to 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit cell proliferation in breast cancer models (e.g., MCF-7 cells), with IC50 values indicating potency in the nanomolar range .

The exact mechanism by which this compound operates is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival. Piperidine derivatives are known to interact with various biological targets, including microtubules and specific receptors involved in cell signaling pathways.

Study on Antibacterial Activity

A study synthesized a series of compounds related to piperidine derivatives and assessed their antibacterial properties. The results indicated that certain compounds demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that the sulfonamide moiety could enhance antibacterial efficacy .

Enzyme Inhibition

Another investigation focused on enzyme inhibition capabilities of similar compounds. The synthesized derivatives showed strong inhibitory effects on urease and acetylcholinesterase, with some compounds achieving IC50 values as low as 0.63 µM. This suggests potential applications in treating conditions like Alzheimer's disease or other disorders linked to enzyme dysregulation .

Pharmacological Implications

The diverse biological activities exhibited by 1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione underscore its potential as a lead compound for drug development. Its structural features may allow for modifications that enhance selectivity and reduce toxicity.

Q & A

Basic: What safety protocols are critical when handling this compound during synthesis?

Answer:

Laboratory handling must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and ensure proper grounding of equipment to prevent electrostatic discharge . For spills, isolate the area, use inert absorbents (e.g., sand), and avoid contact with oxidizers, which may trigger hazardous reactions . Storage requires airtight containers in cool, dry environments, segregated from oxidizers and food-grade chemicals .

Advanced: How can computational chemistry optimize the synthesis pathway?

Answer:

Quantum mechanical calculations (e.g., density functional theory) can predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. Coupling this with cheminformatics tools (e.g., PubChem data ) allows for rapid screening of solvent systems and catalysts. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to reduce trial-and-error iterations, as demonstrated in piperidine derivative optimizations .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl or piperidinyl groups) and validates stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 371.08 g/mol analogs ) and detects fragmentation patterns.

- FT-IR : Verifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Advanced: How to address inconsistent reaction yields during synthesis?

Answer:

- Statistical DoE : Apply factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design can isolate critical factors affecting piperidine coupling efficiency .

- Contradiction Analysis : If yields drop at elevated temperatures, assess side reactions (e.g., sulfonyl group hydrolysis) via LC-MS . Adjust reaction time or use stabilizing agents (e.g., anhydrous MgSO₄) .

Basic: Which physicochemical properties impact reactivity and stability?

Answer:

Advanced: Designing SAR studies for derivative activity profiling

Answer:

- Scaffold Modification : Replace the 5-methylthiophene group with halogenated analogs (e.g., 5-chloro ) to assess electronic effects on bioactivity.

- In Silico Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases). Validate with enzymatic assays .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl-piperidine) for binding using 3D-QSAR models .

Basic: Best practices for compound storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of imidazolidine-dione rings .

- Container : Glass containers with PTFE-lined caps minimize leaching .

Advanced: In silico prediction of pharmacokinetic profiles

Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 55% for analogs ) and CYP450 interactions (e.g., CYP3A4 inhibition risks ).

- BBB Penetration : Molinspiration calculations of TPSA (<90 Ų) and LogP (2–3) suggest moderate CNS activity .

- P-gp Efflux : Predict substrate likelihood using DeepPK models, critical for optimizing oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.